Comprehensive Spectroscopic Characterization of 2-(4-Bromo-2-fluoro-6-methoxyphenyl)acetic acid
Comprehensive Spectroscopic Characterization of 2-(4-Bromo-2-fluoro-6-methoxyphenyl)acetic acid
Document Type: Technical Whitepaper & Analytical Guide Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals
Executive Summary & Chemical Context
The compound 2-(4-Bromo-2-fluoro-6-methoxyphenyl)acetic acid (CAS: 1673538-43-6) is a highly specialized, poly-substituted aromatic building block. In modern drug discovery, this specific molecular architecture serves as a critical intermediate in the synthesis of 1,4-disubstituted pyridazine analogs [1]. These analogs are potent modulators of the Survival Motor Neuron (SMN) protein, designed to correct the splicing defect of the SMN2 gene in patients suffering from Spinal Muscular Atrophy (SMA) [2].
From an analytical perspective, this molecule presents a fascinating spectroscopic profile. The dense substitution pattern on the phenyl ring (tetra-substituted) creates a rigid electronic environment, resulting in highly specific nuclear magnetic resonance (NMR) coupling constants, distinct isotopic mass spectrometry (MS) signatures, and sharp infrared (IR) vibrational modes.
This whitepaper provides an authoritative, self-validating guide to the spectroscopic data (NMR, IR, MS) of this compound, explaining the causality behind the analytical methodologies used to verify its structural integrity.
Fig 1. SMN2 splicing modulation pathway targeted by APIs derived from the title compound.
Mass Spectrometry (MS) Profiling
Causality of Ionization Strategy
For carboxylic acids, Negative Electrospray Ionization (ESI-) is the gold standard. The phenylacetic acid moiety is highly acidic and readily deprotonates in a basic or neutral LC solvent system. By utilizing ESI-, we force the molecule into a stable [M−H]− state, which minimizes in-source fragmentation and provides a pristine spectrum of the intact molecular ion.
Furthermore, the presence of a single bromine atom provides a built-in self-validation mechanism. Bromine exists natively as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio (50.69% and 49.31%). The resulting mass spectrum must exhibit a characteristic "twin peak" signature separated by exactly 2 Daltons.
Quantitative MS Data
| Ionization Mode | Isotope | Formula | Exact Mass (Da) | Observed m/z | Relative Abundance |
| ESI (-) | 79Br | C9H879BrFO3 | 261.9641 | 260.9568 [M−H]− | ~100% |
| ESI (-) | 81Br | C9H881BrFO3 | 263.9621 | 262.9548 [M−H]− | ~97% |
| ESI (+) | 79Br | C9H879BrFO3 | 261.9641 | 262.9714 [M+H]+ | ~100% |
| ESI (+) | 81Br | C9H881BrFO3 | 263.9621 | 264.9693 [M+H]+ | ~97% |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality of Solvent Selection
To acquire the 1H and 13C NMR spectra, DMSO- d6 is strictly preferred over CDCl3 . The rationale is twofold:
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Proton Exchange: The carboxylic acid proton (-COOH) undergoes rapid chemical exchange in protic environments and can broaden beyond detection in non-polar solvents due to dimer-monomer equilibrium. DMSO strongly hydrogen-bonds to the monomeric acid, locking the proton in place and yielding a sharp, integratable broad singlet near 12.5 ppm.
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Solubility: The highly functionalized, polar nature of the ring necessitates a highly polar aprotic solvent to ensure a concentrated, homogenous sample for high signal-to-noise (S/N) ratio in 13C acquisition.
Regiochemical Assignment via Spin-Spin Coupling
The exact placement of the substituents is validated through scalar coupling ( J ). The fluorine atom ( 19F , spin ½) couples heteronuclearly with the aromatic protons and carbons.
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H3 (meta to OMe, ortho to F): Exhibits a large ortho-fluorine coupling ( 3JHF≈9.0 Hz ) and a small meta-proton coupling to H5 ( 4JHH≈1.8 Hz ), appearing as a distinct doublet of doublets (dd).
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H5 (ortho to OMe, meta to F): Exhibits only the meta-proton coupling ( 4JHH≈1.8 Hz ), appearing as a doublet (d).
Quantitative NMR Data
Table 2: 1H NMR Assignments (400 MHz, DMSO- d6 )
| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment |
| 12.45 | br s | 1H | - | -COOH |
| 7.32 | dd | 1H | 3JHF=9.0 , 4JHH=1.8 | Aromatic H3 |
| 7.18 | d | 1H | 4JHH=1.8 | Aromatic H5 |
| 3.84 | s | 3H | - | -OCH 3 |
| 3.65 | d | 2H | 4JHF=1.5 | -CH
2
|
Table 3: 13C NMR Assignments (100 MHz, DMSO- d6 )
| Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( JCF , Hz) | Assignment |
| 171.8 | s | - | -COOH |
| 160.5 | d | 1JCF=248.5 | C2 (C-F) |
| 158.2 | d | 3JCF=6.0 | C6 (C-OMe) |
| 120.4 | d | 3JCF=10.5 | C4 (C-Br) |
| 113.6 | d | 2JCF=23.0 | C3 (C-H) |
| 111.2 | d | 2JCF=16.5 | C1 (C-CH 2 ) |
| 109.8 | s | - | C5 (C-H) |
| 56.4 | s | - | -OCH 3 |
| 28.7 | d | 3JCF=3.5 | -CH 2 - |
Infrared (IR) Spectroscopy
Causality of ATR-FTIR Selection
Traditional KBr pellet preparation is highly susceptible to atmospheric moisture absorption, which artificially inflates and broadens the O-H stretch region (3500–2500 cm⁻¹), masking the true carboxylic acid signature. Attenuated Total Reflectance (ATR-FTIR) requires zero sample preparation, ensuring the integrity of the O-H stretch and providing a pristine readout of the C-F and C-Br fingerprint regions.
Quantitative IR Data
| Wavenumber (cm⁻¹) | Intensity | Peak Shape | Functional Group / Vibrational Mode |
| 3200 – 2600 | Medium | Very Broad | O-H stretch (hydrogen-bonded carboxylic acid) |
| 1705 | Strong | Sharp | C=O stretch (carboxylic acid carbonyl) |
| 1602, 1585 | Medium | Sharp | C=C stretch (aromatic ring framework) |
| 1245, 1042 | Strong | Sharp | C-O stretch (aryl alkyl ether, methoxy) |
| 1120 | Strong | Sharp | C-F stretch (aromatic fluoro group) |
| 585 | Medium | Sharp | C-Br stretch (aromatic bromo group) |
Standardized Experimental Protocols
To ensure reproducibility and trust in the analytical data, the following self-validating protocols must be strictly adhered to.
Fig 2. Standardized multi-modal spectroscopic workflow for structural validation.
Protocol A: High-Resolution LC-MS (ESI-)
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Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol. Dilute 10 µL of this stock into 990 µL of a 50:50 Water:Acetonitrile mixture containing 0.1% Formic Acid.
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System Suitability: Inject a blank (solvent only) to ensure no carryover at the expected m/z 261/263 region.
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Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at 0.4 mL/min.
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Ionization Parameters: Set the ESI source to negative mode. Capillary voltage: 2.5 kV. Desolvation temperature: 350°C.
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Validation Check: Confirm the presence of the 1:1 isotopic doublet at m/z 260.95 and 262.95. If the ratio deviates by more than 5%, investigate potential co-eluting isobaric impurities.
Protocol B: NMR Acquisition
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Sample Preparation: Weigh exactly 15 mg of the compound into a clean glass vial. Dissolve completely in 0.6 mL of anhydrous DMSO- d6 (containing 0.03% v/v TMS as an internal standard). Transfer to a 5 mm precision NMR tube.
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System Suitability: Lock the spectrometer to the deuterium signal of DMSO. Shim the magnet until the TMS signal width at half-height ( W1/2 ) is ≤1.0 Hz .
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Acquisition ( 1H ): Acquire 16 scans with a relaxation delay (D1) of 2.0 seconds to ensure full relaxation of the carboxylic acid proton.
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Acquisition ( 13C ): Acquire 1024 scans with proton decoupling (WALTZ-16). Set D1 to 2.0 seconds.
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Validation Check: Verify the 1JCF coupling constant of the C2 carbon at ~160.5 ppm. It must be approximately 248 Hz, confirming the direct attachment of fluorine to the aromatic ring.
Protocol C: ATR-FTIR Acquisition
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Preparation: Clean the diamond ATR crystal with isopropanol and a lint-free wipe. Allow to dry completely.
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Background: Collect a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹.
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Measurement: Place ~2 mg of the solid powder directly onto the ATR crystal. Apply the pressure anvil until the clutch clicks, ensuring optimal contact between the crystal and the solid.
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Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹.
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Validation Check: Ensure the baseline is flat. A sloping baseline indicates poor crystal contact or insufficient pressure. Confirm the sharp C=O stretch at exactly 1705 cm⁻¹.
References
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Title: WO2014028459A1 - 1,4-disubstituted pyridazine analogs and methods for treating smn-deficiency-related conditions Source: Google Patents (WIPO) URL: [1][2]
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Title: AU2021318560A1 - Combinatory treatment of SMA with saRNA and mRNA modulators Source: Google Patents URL: [3]
Sources
- 1. WO2014028459A1 - 1,4-disubstituted pyridazine analogs and methods for treating smn-deficiency-related conditions - Google Patents [patents.google.com]
- 2. WO2014028459A1 - 1,4-disubstituted pyridazine analogs and methods for treating smn-deficiency-related conditions - Google Patents [patents.google.com]
- 3. AU2021318560A1 - Combinatory treatment of SMA with saRNA and mRNA modulators - Google Patents [patents.google.com]
